molecular formula C9H11N3OS2 B12752415 BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- CAS No. 57494-94-7

BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO-

Cat. No.: B12752415
CAS No.: 57494-94-7
M. Wt: 241.3 g/mol
InChI Key: ZIBFYLCVVBWTIO-UHFFFAOYSA-N
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Description

BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- is a modified biuret derivative characterized by the replacement of two oxygen atoms at the 2- and 4-positions with sulfur atoms and the presence of an ortho-methoxyphenyl substituent. Biuret derivatives are typically derived from urea, featuring two urea units linked via a central carbonyl group. In this compound, sulfur substitution likely enhances thioamide-like properties, such as increased nucleophilicity and altered hydrogen-bonding capabilities compared to oxygen-containing analogs. While specific data on this compound’s synthesis or applications are sparse in the provided evidence, structural analogs suggest utility in coordination chemistry, agrochemicals, or as intermediates in nucleotide modifications .

Properties

CAS No.

57494-94-7

Molecular Formula

C9H11N3OS2

Molecular Weight

241.3 g/mol

IUPAC Name

1-carbamothioyl-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C9H11N3OS2/c1-13-7-5-3-2-4-6(7)11-9(15)12-8(10)14/h2-5H,1H3,(H4,10,11,12,14,15)

InChI Key

ZIBFYLCVVBWTIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- typically involves the reaction of o-methoxyphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to promote the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.

    Substitution: The o-methoxyphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted o-methoxyphenyl derivatives.

Scientific Research Applications

BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- involves its interaction with specific molecular targets and pathways. The compound’s thio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the o-methoxyphenyl group can interact with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Thio-Substituted Biurets

  • BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- vs. BIURET, 1-PHENYL-2-THIO-: The latter lacks the 4-thio and methoxyphenyl groups. Sulfur at both 2- and 4-positions in the former may increase metal-binding affinity (e.g., for transition metals like Cu²⁺) compared to mono-thio analogs.
  • BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- vs. BIURET, 1-(p-NITROPHENYL)-2,4-DITHIO- :
    The nitro group in the latter increases electron-withdrawing effects, reducing basicity compared to the electron-donating methoxy group. This difference could influence reactivity in nucleophilic substitution reactions.

Nucleoside Derivatives (e.g., Compound 9)

The compound in , -((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... (9), shares structural motifs with BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO-, such as thioether linkages and methoxyphenyl protecting groups. Key differences include:

  • Backbone : Compound 9 is a pyrimidine-based nucleoside, whereas the BIURET derivative is a urea analog.
  • Functionality : Compound 9’s thio group is part of a 2-thio-4-oxopyrimidine system, optimized for base-pairing in oligonucleotide synthesis. In contrast, the BIURET derivative’s dithio groups may serve as chelating sites or redox-active centers.
  • Applications : Compound 9 is used in antisense oligonucleotide therapeutics, while the BIURET derivative’s applications remain speculative but could involve catalysis or agrochemical design .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Thio Substituents Aromatic Group Key Applications
BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- ~250 (estimated) 2,4-dithio o-methoxyphenyl Chelation, agrochemicals (hypoth.)
BIURET, 1-PHENYL-2-THIO- ~180 2-thio Phenyl Coordination chemistry
Compound 9 1041.3 2-thio (pyrimidine) bis(4-methoxyphenyl) Oligonucleotide synthesis

Research Findings and Trends

  • Stability : Thio-substituted biurets exhibit higher thermal stability than oxygenated analogs due to stronger C–S bonds. However, they may be prone to oxidation under aerobic conditions .
  • Reactivity : The methoxyphenyl group in BIURET, 1-(o-METHOXYPHENYL)-2,4-DITHIO- likely directs electrophilic substitution reactions to the para position, similar to trends observed in aromatic ethers.

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